molecular formula C9H6ClN3O3 B3385393 2-(Chloromethyl)-5-(2-nitrophenyl)-1,3,4-oxadiazole CAS No. 63002-55-1

2-(Chloromethyl)-5-(2-nitrophenyl)-1,3,4-oxadiazole

Cat. No. B3385393
CAS RN: 63002-55-1
M. Wt: 239.61 g/mol
InChI Key: CSPLDVZKIRDLDS-UHFFFAOYSA-N
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Description

Oxadiazoles are a class of organic compounds that contain a five-membered ring structure with three carbon atoms, one oxygen atom, and two nitrogen atoms . The chloromethyl and nitrophenyl groups attached to this ring could potentially influence its reactivity and properties.


Synthesis Analysis

The synthesis of oxadiazoles often involves the cyclization of appropriate precursors, such as carboxylic acids, amidoximes, or nitrile oxides . The presence of the chloromethyl and nitrophenyl groups might require additional synthetic steps or different precursors.


Molecular Structure Analysis

The molecular structure of a compound like this could be analyzed using techniques such as X-ray crystallography, NMR spectroscopy, or computational chemistry . These methods can provide information about the arrangement of atoms in the molecule and the electronic structure.


Chemical Reactions Analysis

Oxadiazoles can participate in a variety of chemical reactions, depending on the substituents attached to the ring . The chloromethyl group might be susceptible to nucleophilic substitution reactions, while the nitrophenyl group could undergo electrophilic substitution.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be influenced by its molecular structure . For example, the presence of the nitrophenyl group might increase the compound’s reactivity, while the chloromethyl group could influence its polarity.

Safety and Hazards

The safety and hazards associated with a compound depend on its reactivity, toxicity, and other properties . Without specific information about “2-(Chloromethyl)-5-(2-nitrophenyl)-1,3,4-oxadiazole”, it’s difficult to provide accurate safety and hazard information.

Future Directions

The future directions for research on a compound like this could include exploring its potential applications, studying its reactivity in more detail, or investigating its biological activity .

properties

IUPAC Name

2-(chloromethyl)-5-(2-nitrophenyl)-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClN3O3/c10-5-8-11-12-9(16-8)6-3-1-2-4-7(6)13(14)15/h1-4H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSPLDVZKIRDLDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NN=C(O2)CCl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(Chloromethyl)-5-(2-nitrophenyl)-1,3,4-oxadiazole
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Reactant of Route 6
2-(Chloromethyl)-5-(2-nitrophenyl)-1,3,4-oxadiazole

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